J 104871

Description

Properties

CAS No. |

191088-19-4 |

|---|---|

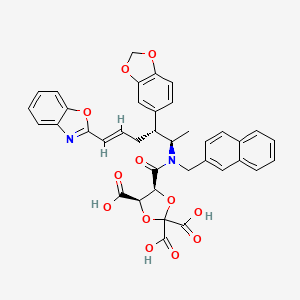

Molecular Formula |

C38H32N2O12 |

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(4R,5S)-5-[[(E,2R,3R)-3-(1,3-benzodioxol-5-yl)-6-(1,3-benzoxazol-2-yl)hex-5-en-2-yl]-(naphthalen-2-ylmethyl)carbamoyl]-1,3-dioxolane-2,2,4-tricarboxylic acid |

InChI |

InChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1 |

InChI Key |

CXDSZFRIMJUZKT-MRGWGSTCSA-N |

Isomeric SMILES |

C[C@H]([C@H](C/C=C/C1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)[C@@H]7[C@@H](OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

J-104871; UNII-6137X5QNJF; J104871; J 104871; |

Origin of Product |

United States |

Foundational & Exploratory

J-104871: A Technical Deep Dive into its Mechanism of Action as a Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of the Ras protein. By competitively inhibiting the binding of farnesyl pyrophosphate (FPP) to FTase, J-104871 effectively blocks the farnesylation of Ras, a key step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the mechanism of action of J-104871, including its inhibitory kinetics, cellular effects, and in vivo anti-tumor activity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of this compound for research and drug development purposes.

Introduction

The Ras family of small GTPases plays a pivotal role in regulating cellular signal transduction pathways that control cell proliferation, differentiation, and survival. Constitutive activation of Ras through mutations is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The biological function of Ras is critically dependent on its localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within the C-terminal CAAX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).

J-104871 was developed as a specific inhibitor of FTase with the aim of disrupting Ras signaling and thereby exerting anti-cancer effects. This document details the molecular mechanism, quantitative pharmacology, and preclinical efficacy of J-104871.

Mechanism of Action: Competitive Inhibition of Farnesyltransferase

J-104871 exerts its inhibitory effect on FTase through a competitive mechanism with respect to the enzyme's natural substrate, farnesyl pyrophosphate (FPP). This mode of action has been elucidated through in vitro enzyme kinetics studies.

In Vitro Enzyme Inhibition

Studies using purified rat brain FTase have demonstrated that the inhibitory potency of J-104871 is dependent on the concentration of FPP, a characteristic feature of competitive inhibition. In contrast, the concentration of the Ras peptide substrate does not influence the inhibitory activity of J-104871.[1]

Table 1: In Vitro Inhibition of Farnesyltransferase by J-104871

| Parameter | Value | Conditions |

| IC50 | 3.9 nM | 0.6 µM Farnesyl Pyrophosphate (FPP) |

Data sourced from Yonemoto et al., Molecular Pharmacology, 1998.[1]

Signaling Pathway Inhibition

The primary downstream consequence of FTase inhibition by J-104871 is the disruption of the Ras signaling cascade. By preventing Ras farnesylation, J-104871 inhibits its attachment to the cell membrane, thereby blocking its activation and the subsequent phosphorylation cascade involving Raf, MEK, and ERK.

Caption: J-104871 inhibits FTase, preventing Ras farnesylation and downstream signaling.

Cellular Activity

The efficacy of J-104871 in a cellular context has been demonstrated in H-ras-transformed NIH3T3 cells, where it inhibits the processing of the Ras protein.

Inhibition of Ras Processing

The IC50 value for the inhibition of Ras processing in these cells was determined to be 3.1 µM.[1] This cellular potency is influenced by the intracellular concentration of FPP.

Table 2: Cellular Activity of J-104871

| Cell Line | Parameter | Value |

| H-ras-transformed NIH3T3 | IC50 (Ras Processing) | 3.1 µM |

Data sourced from Yonemoto et al., Molecular Pharmacology, 1998.[1]

Modulation of Cellular FPP Levels

The FPP-competitive nature of J-104871's mechanism is further supported by experiments that manipulate intracellular FPP levels.

-

Lovastatin: An HMG-CoA reductase inhibitor that decreases the cellular FPP pool, was found to enhance the activity of J-104871.[1]

-

Zaragozic acid A: A squalene synthase inhibitor that increases cellular FPP levels, was shown to abrogate the inhibitory effect of J-104871 on Ras processing.[1]

Caption: Modulation of intracellular FPP levels affects J-104871's activity.

In Vivo Anti-Tumor Efficacy

The therapeutic potential of J-104871 has been evaluated in a preclinical tumor xenograft model. The compound demonstrated the ability to suppress tumor growth in nude mice transplanted with H-ras-transformed NIH3T3 cells, confirming that its mechanism of action translates to in vivo efficacy.[1]

Experimental Protocols

Farnesyltransferase Inhibition Assay (In Vitro)

-

Enzyme Source: Partially purified farnesyltransferase from rat brain.

-

Substrates: [3H]Farnesyl pyrophosphate and a biotinylated K-Ras peptide.

-

Reaction Mixture: The enzyme, substrates, and varying concentrations of J-104871 are incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol).

-

Incubation: The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of [3H]farnesyl incorporated into the biotinylated K-Ras peptide is quantified using a scintillation counter after capture on streptavidin-coated plates.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ras Processing Assay (Cell-Based)

-

Cell Line: Activated H-ras-transformed NIH3T3 cells.

-

Treatment: Cells are incubated with varying concentrations of J-104871 for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Western Blot Analysis:

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

The membrane is probed with an antibody specific for H-Ras.

-

The processed (farnesylated) and unprocessed forms of H-Ras are distinguished by their differential migration on the gel.

-

-

Quantification: The intensity of the bands corresponding to the processed and unprocessed Ras is quantified using densitometry.

-

Data Analysis: The IC50 for the inhibition of Ras processing is determined by the concentration of J-104871 that results in a 50% reduction in the processed form of Ras.

In Vivo Tumor Growth Inhibition Study

-

Animal Model: Nude mice.

-

Tumor Cell Implantation: Activated H-ras-transformed NIH3T3 cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a palpable size, mice are treated with J-104871 (administered via an appropriate route, e.g., intraperitoneal injection) or a vehicle control on a defined schedule.

-

Efficacy Endpoint: The study is continued for a predetermined period, and the primary endpoint is the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

J-104871 is a potent and specific farnesyltransferase inhibitor that demonstrates a clear FPP-competitive mechanism of action. Its ability to inhibit Ras processing in cells and suppress tumor growth in preclinical models underscores its potential as a therapeutic agent targeting Ras-driven cancers. The detailed data and protocols provided in this guide offer a solid foundation for further research and development of J-104871 and other compounds in its class.

References

An In-Depth Technical Guide to J-104871: A Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its membrane localization and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. J-104871 is a potent and selective inhibitor of FTase that has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of J-104871, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways.

Introduction to Farnesyltransferase Inhibition

Post-translational modification of proteins is a fundamental cellular process that expands the functional diversity of the proteome. One such modification is prenylation, the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues within a C-terminal "CAAX" motif of target proteins. Farnesyltransferase (FTase) catalyzes the transfer of a 15-carbon farnesyl group from FPP to the cysteine residue.

The Ras family of proteins (H-Ras, K-Ras, and N-Ras) are key signaling molecules that cycle between an inactive GDP-bound state and an active GTP-bound state. Farnesylation is a prerequisite for the proper localization of Ras to the plasma membrane, where it can interact with upstream activators and downstream effectors. Constitutively active Ras mutants are found in a high percentage of human cancers, leading to uncontrolled cell proliferation and tumor growth.

Farnesyltransferase inhibitors (FTIs) are a class of therapeutic agents designed to block the farnesylation of Ras and other proteins, thereby preventing their membrane association and downstream signaling. J-104871 is a novel FTI that has shown promising results in preclinical studies.

J-104871: Mechanism of Action

J-104871 acts as a competitive inhibitor of farnesyltransferase with respect to farnesyl pyrophosphate (FPP). This means that J-104871 binds to the FPP-binding site on the FTase enzyme, preventing the natural substrate from binding and thereby inhibiting the farnesylation of target proteins like Ras. The inhibitory activity of J-104871 is dependent on the cellular concentration of FPP.[1]

Signaling Pathway: Ras Farnesylation and Downstream Effects

The inhibition of Ras farnesylation by J-104871 has profound effects on downstream signaling pathways, primarily the Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are critical for cell proliferation and survival.

References

J-104871 and the Ras Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor J-104871 and its interaction with the pivotal Ras signaling pathway. This document details the mechanism of action of J-104871, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the core biological and experimental processes.

Introduction to the Ras Signaling Pathway and Farnesyltransferase Inhibition

The Ras proteins are a family of small GTPases that function as critical molecular switches in signal transduction pathways, regulating fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] The Ras signaling cascade is commonly initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor (GEF) Sos.[3] Sos facilitates the exchange of GDP for GTP on Ras, converting it to its active, GTP-bound state.[3][5] Activated Ras then recruits and activates downstream effector proteins, most notably Raf kinases, which initiate a phosphorylation cascade through MEK (MAPK/ERK kinase) and ERK (extracellular signal-regulated kinase), ultimately leading to the regulation of gene expression in the nucleus.[3]

Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell growth.[2] For Ras proteins to become biologically active, they must undergo a series of post-translational modifications, the first and most crucial of which is farnesylation.[6] This process involves the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of the Ras protein.[6] This modification is catalyzed by the enzyme farnesyltransferase (FTase). The farnesyl group acts as a hydrophobic anchor, facilitating the localization of Ras to the plasma membrane, a prerequisite for its signaling function.[6]

Inhibition of FTase has emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras. By preventing Ras farnesylation, farnesyltransferase inhibitors (FTIs) block its membrane association and subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell growth.[6] J-104871 is a potent and selective inhibitor of FTase.

J-104871: A Competitive Inhibitor of Farnesyltransferase

J-104871 is a novel farnesyltransferase inhibitor that has been shown to block Ras farnesylation in a farnesyl pyrophosphate (FPP)-competitive manner. This means that J-104871 competes with the natural substrate, FPP, for binding to the active site of the FTase enzyme. The inhibition by J-104871 is dependent on the concentration of FPP but not on the concentration of the Ras peptide substrate.

Quantitative Data

The inhibitory activity of J-104871 has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data available for J-104871.

| Parameter | Value | Conditions | Source |

| IC50 (FTase) | 3.9 nM | Rat brain FTase, in the presence of 0.6 µM farnesyl pyrophosphate (FPP) | [7] |

| IC50 (Ras Processing) | 3.1 µM | Activated H-ras-transformed NIH3T3 cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of J-104871 on the Ras signaling pathway.

Farnesyltransferase Activity Assay (Fluorometric)

This assay measures the in vitro activity of FTase and its inhibition by compounds like J-104871. The assay is based on the transfer of a farnesyl group from FPP to a dansylated peptide substrate. Farnesylation of the peptide leads to an increase in its fluorescence.

Materials:

-

Farnesyltransferase (FTase) enzyme

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-peptide substrate (e.g., Dansyl-GCVLS)

-

J-104871 or other test inhibitors

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 5 mM MgCl₂, 10 µM ZnCl₂)

-

Black, flat-bottom 384-well plates

-

Fluorescence plate reader (λex = 340 nm, λem = 550 nm)

Procedure:

-

Prepare a working solution of the dansyl-peptide substrate and FPP in the assay buffer.

-

Add 5 µL of the test compound (J-104871) at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

-

Add 25 µL of the working reagent containing the dansyl-peptide substrate and FPP to each well.

-

Initiate the reaction by adding 5 µL of the FTase enzyme solution to each well.

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity again at the end of the incubation period.

-

Calculate the percent inhibition of FTase activity for each concentration of J-104871 relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Ras Processing Assay (Western Blot)

This assay determines the ability of J-104871 to inhibit the farnesylation of Ras in a cellular context. Unfarnesylated Ras migrates slower on an SDS-PAGE gel compared to its farnesylated counterpart, allowing for their separation and visualization by Western blot.[8][9]

Materials:

-

H-ras-transformed NIH3T3 cells or other suitable cell line

-

J-104871

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Ras (pan-Ras or specific isoforms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed H-ras-transformed NIH3T3 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of J-104871 for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

The appearance of a slower-migrating Ras band in J-104871-treated samples indicates the inhibition of Ras processing (farnesylation).

Nude Mouse Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor efficacy of J-104871.[10][11][12]

Materials:

-

Athymic nude mice (4-6 weeks old)

-

H-ras-transformed NIH3T3 cells

-

Matrigel (optional)

-

J-104871 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest H-ras-transformed NIH3T3 cells that are in the exponential growth phase.

-

Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each nude mouse.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer J-104871 to the treatment group and the vehicle to the control group according to a predetermined schedule (e.g., daily intraperitoneal injections).

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (width)² x length / 2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth rates between the J-104871-treated and control groups to determine the anti-tumor efficacy.

Visualizations

Ras Signaling Pathway

Caption: The Ras-Raf-MEK-ERK signaling cascade.

Mechanism of Action of J-104871

References

- 1. researchgate.net [researchgate.net]

- 2. addgene.org [addgene.org]

- 3. cusabio.com [cusabio.com]

- 4. Ras pathway | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumor progression in nude mice and its representation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

J-104871: An In-Depth Technical Guide on a Farnesyl Pyrophosphate-Competitive Farnesyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The farnesylation of Ras proteins is critical for their localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development. J-104871 distinguishes itself by acting as a farnesyl pyrophosphate (FPP) competitor, offering a specific mechanism to thwart Ras processing and function. This technical guide provides a comprehensive overview of J-104871, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of J-104871.[1]

| Assay | Target | Conditions | IC50 Value |

| Farnesyltransferase Inhibition (in vitro) | Rat Brain Farnesyltransferase (FTase) | In the presence of 0.6 µM farnesyl pyrophosphate (FPP) | 3.9 nM |

| Ras Processing Inhibition (cellular) | Activated H-ras-transformed NIH3T3 cells | 3.1 µM |

Table 1: In Vitro and Cellular Potency of J-104871

Mechanism of Action: Farnesyl Pyrophosphate Competition

J-104871 exerts its inhibitory effect on farnesyltransferase by competing with the enzyme's natural substrate, farnesyl pyrophosphate (FPP).[1] This competitive inhibition is dependent on the cellular concentration of FPP.

The FPP-competitive nature of J-104871 has been demonstrated through experiments that modulate intracellular FPP levels:[1]

-

Lovastatin: An inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, which leads to a decrease in the cellular FPP pool. Co-treatment with lovastatin enhances the activity of J-104871.

-

Zaragozic Acid A: An inhibitor of squalene synthase, an enzyme downstream of FPP in the cholesterol biosynthesis pathway. Inhibition of squalene synthase leads to an accumulation of cellular FPP. Co-treatment with zaragozic acid A abrogates the inhibitory activity of J-104871.[1]

These findings confirm that J-104871's efficacy is directly linked to its ability to compete with FPP for binding to farnesyltransferase, both in enzymatic assays and in a cellular context.[1]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental logic, the following diagrams have been generated using the DOT language.

Caption: Ras Farnesylation Signaling Pathway and Point of Inhibition by J-104871.

Caption: Key experiments to characterize J-104871's activity.

Caption: Modulation of FPP levels affects J-104871 activity.

Experimental Protocols

Detailed experimental protocols for the characterization of J-104871 are provided below. These are generalized procedures based on standard methodologies in the field, as the specific protocols from the original publication are not fully available.

In Vitro Farnesyltransferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of J-104871 against farnesyltransferase in a cell-free system.

Materials:

-

Purified recombinant or partially purified farnesyltransferase (e.g., from rat brain lysate).

-

Farnesyl pyrophosphate (FPP).

-

A farnesyl-acceptor peptide substrate (e.g., biotinylated-Ras peptide).

-

J-104871.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).

-

Detection system (e.g., scintillation counter for radiolabeled FPP, or streptavidin-coated plates and an antibody-based detection method for biotinylated peptide).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, farnesyltransferase, and the Ras peptide substrate.

-

Add varying concentrations of J-104871 to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding FPP (radiolabeled or unlabeled, depending on the detection method).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Quantify the amount of farnesylated peptide product using the chosen detection method.

-

Plot the percentage of inhibition against the logarithm of the J-104871 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Ras Processing Assay

Objective: To assess the ability of J-104871 to inhibit the farnesylation of Ras proteins within a cellular context.

Materials:

-

H-ras-transformed NIH3T3 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

J-104871.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Antibodies specific for Ras (recognizing both farnesylated and unfarnesylated forms) and a loading control (e.g., β-actin).

-

SDS-PAGE and Western blotting equipment and reagents.

Procedure:

-

Plate H-ras-transformed NIH3T3 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of J-104871 for a specified duration (e.g., 18-24 hours).

-

Lyse the cells in lysis buffer and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE. Due to the farnesyl modification, processed (farnesylated) Ras migrates faster than unprocessed (unfarnesylated) Ras.

-

Transfer the separated proteins to a PVDF membrane and perform a Western blot using a Ras-specific antibody.

-

Visualize the bands corresponding to processed and unprocessed Ras. The inhibition of Ras processing is observed as a decrease in the intensity of the faster-migrating band and an increase in the slower-migrating band.

-

Quantify the band intensities and calculate the percentage of unprocessed Ras at each J-104871 concentration.

-

Plot the percentage of unprocessed Ras against the logarithm of the J-104871 concentration to determine the IC50 value.

In Vivo Tumor Growth Suppression Assay

Objective: To evaluate the anti-tumor efficacy of J-104871 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

H-ras-transformed NIH3T3 cells.

-

J-104871 formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of H-ras-transformed NIH3T3 cells into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer J-104871 (at a predetermined dose and schedule) and the vehicle control to the respective groups. The route of administration could be oral, intraperitoneal, or intravenous.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

-

Calculate the tumor volume using the formula: (Length × Width²)/2.

-

Continue treatment and monitoring for a predefined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth curves between the J-104871-treated and control groups to assess the anti-tumor efficacy.

Conclusion

J-104871 is a potent, FPP-competitive farnesyltransferase inhibitor with demonstrated activity in both in vitro and in vivo models. Its mechanism of action, directly competing with the farnesyl pyrophosphate substrate, provides a clear rationale for its inhibitory effects on Ras processing and its potential as an anticancer agent. The experimental framework outlined in this guide offers a robust approach for the further characterization and development of J-104871 and other FPP-competitive inhibitors. The provided quantitative data, signaling pathway diagrams, and detailed protocols serve as a valuable resource for researchers in the field of cancer drug discovery and development.

References

The Discovery and Preclinical Profile of J-104871: A Potent Farnesyltransferase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

J-104871 is a potent and selective, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of the Ras protein. The farnesylation of Ras is a critical step for its membrane localization and subsequent activation of downstream signaling pathways implicated in cell proliferation and survival. Dysregulation of the Ras signaling cascade is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of J-104871, a farnesyl pyrophosphate (FPP)-competitive inhibitor. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to support further research and development in this area.

Introduction

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal molecular switches in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Activating mutations in ras genes are found in approximately 20-30% of all human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.[1] For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal CAAX motif.[2] This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The farnesyl group acts as a lipid anchor, facilitating the association of Ras with the inner leaflet of the plasma membrane, a prerequisite for its biological activity.[2]

The essential role of farnesylation in Ras activation has made FTase a compelling target for the development of novel anticancer agents. Farnesyltransferase inhibitors (FTIs) are designed to block this initial step in Ras processing, thereby preventing its membrane localization and abrogating its oncogenic signaling. J-104871, discovered by researchers at Banyu Pharmaceutical Co., Ltd., is a potent and selective FTI that has demonstrated significant preclinical antitumor activity.[3] This document serves as a technical guide to the discovery, mechanism of action, and synthesis of J-104871, providing valuable information for researchers in oncology and drug development.

Discovery of J-104871

J-104871 was identified through a targeted drug discovery program aimed at developing novel FTase inhibitors. The discovery process began with the modification of known squalene synthase inhibitors, as both squalene synthase and FTase utilize farnesyl pyrophosphate (FPP) as a substrate.[3] This strategy led to the identification of a series of compounds with potent FTase inhibitory activity.

Screening and Optimization

A library of compounds derived from squalene synthase inhibitors was screened for their ability to inhibit rat brain FTase. J-104871 emerged as a lead candidate due to its high potency and selectivity. The screening process likely involved a high-throughput assay to measure FTase activity in the presence of the test compounds.

Mechanism of Action

J-104871 is a farnesyl pyrophosphate (FPP)-competitive inhibitor of FTase.[3] This means that J-104871 binds to the FPP-binding site on the FTase enzyme, thereby preventing the natural substrate, FPP, from binding and being transferred to the Ras protein. The inhibitory effect of J-104871 is dependent on the concentration of FPP, a characteristic feature of competitive inhibition.[3]

The Ras Farnesylation Pathway

The farnesylation of Ras is a key step in the Ras signaling pathway. The inhibition of this process by J-104871 prevents the localization of Ras to the cell membrane, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Synthesis of J-104871

A detailed, step-by-step synthesis protocol for J-104871 is not publicly available in the peer-reviewed scientific literature. The primary publication by Yonemoto et al. states that J-104871 was developed from a series of squalene synthase inhibitors, but does not provide specific synthetic details.[3]

Chemical Structure

The chemical structure of J-104871 is provided below. Its IUPAC name is (4R,5S)-5-(((2R,3R,E)-3-(benzo[d][1][4]dioxol-5-yl)-6-(benzo[d]oxazol-2-yl)hex-5-en-2-yl)(naphthalen-2-ylmethyl)carbamoyl)-1,3-dioxolane-2,2,4-tricarboxylic acid.

Chemical Formula: C38H32N2O12

Molecular Weight: 708.67 g/mol

CAS Number: 191088-19-4

Preclinical Data

J-104871 has demonstrated potent and selective inhibitory activity against FTase in both in vitro and in vivo models.

In Vitro Activity

The in vitro inhibitory activity of J-104871 was assessed using a rat brain FTase assay. The compound exhibited a potent inhibitory effect in a manner competitive with FPP.

| Parameter | Value | Conditions | Reference |

| IC50 (Rat Brain FTase) | 3.9 nM | In the presence of 0.6 µM FPP | [3] |

| IC50 (Ras Processing) | 3.1 µM | Activated H-ras-transformed NIH3T3 cells | [3] |

In Vivo Activity

The in vivo efficacy of J-104871 was evaluated in a nude mouse model transplanted with activated H-ras-transformed NIH3T3 cells.

| Model | Treatment | Outcome | Reference |

| Nude mice with H-ras-transformed NIH3T3 cell xenografts | J-104871 | Suppressed tumor growth | [3] |

Experimental Protocols

Farnesyltransferase Activity Assay

This protocol is a generalized method for determining FTase activity, based on common practices in the field.

Objective: To measure the inhibitory effect of J-104871 on FTase activity.

Materials:

-

Purified FTase enzyme

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

J-104871

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of J-104871 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the fluorescent peptide substrate, and the diluted J-104871 or vehicle control.

-

Initiate the reaction by adding FPP and purified FTase enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 485 nm for a dansylated peptide).

-

Calculate the percent inhibition for each concentration of J-104871 and determine the IC50 value.

In Vivo Tumor Growth Suppression Assay

This protocol is a generalized method for assessing the in vivo antitumor activity of a compound.

Objective: To evaluate the effect of J-104871 on the growth of tumor xenografts in nude mice.

Materials:

-

Athymic nude mice

-

H-ras-transformed NIH3T3 cells

-

J-104871 formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject H-ras-transformed NIH3T3 cells into the flank of nude mice.

-

Allow tumors to grow to a palpable size (e.g., 100 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer J-104871 or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Compare the tumor growth in the treatment group to the control group to determine the efficacy of J-104871.

Conclusion

J-104871 is a potent and selective farnesyltransferase inhibitor that has demonstrated promising preclinical activity. Its FPP-competitive mechanism of action provides a clear rationale for its ability to block Ras farnesylation and inhibit the growth of Ras-dependent tumors. While the detailed synthesis of J-104871 is not publicly available, the information presented in this technical guide provides a solid foundation for researchers interested in the field of FTase inhibitors and the development of novel anticancer therapeutics targeting the Ras signaling pathway. Further investigation into the synthesis and optimization of J-104871 and related compounds may lead to the development of clinically effective agents for the treatment of a variety of human cancers.

References

- 1. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. J-104,871, a novel farnesyltransferase inhibitor, blocks Ras farnesylation in vivo in a farnesyl pyrophosphate-competitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of J-104871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules. By competitively inhibiting the binding of farnesyl pyrophosphate (FPP) to FTase, J-104871 effectively blocks the farnesylation of Ras, a critical step for its membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the in vitro characterization of J-104871, including its inhibitory potency, mechanism of action, and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to facilitate further research and development of this and similar compounds.

Core Compound Properties

J-104871 is a novel, non-peptidomimetic inhibitor of farnesyltransferase. Its inhibitory action is characterized by its competitive binding with respect to the farnesyl pyrophosphate (FPP) substrate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity of J-104871.

| Parameter | Value | Species/Cell Line | Assay Conditions | Reference |

| IC50 (FTase) | 3.9 nM | Rat Brain | 0.6 µM FPP | [1] |

| IC50 (Ras Processing) | 3.1 µM | H-ras-transformed NIH3T3 cells | Cellular Assay | [1] |

Table 1: Inhibitory Potency of J-104871

| Modulator | Effect on J-104871 Activity | Mechanism of Modulator |

| Lovastatin | Increased | HMG-CoA reductase inhibitor; reduces cellular FPP pool. |

| Zaragozic Acid A | Abrogated | Squalene synthase inhibitor; increases cellular FPP pool. |

Table 2: Modulation of J-104871 Activity by Altering Cellular FPP Levels

Signaling Pathway

J-104871 targets the Ras signaling pathway by preventing the farnesylation of Ras proteins. This post-translational modification is essential for the translocation of Ras to the plasma membrane, where it can be activated by upstream signals and subsequently activate downstream effector pathways, such as the RAF-MEK-ERK cascade, which is crucial for cell proliferation and survival.

Caption: Ras Signaling Pathway and the Point of Inhibition by J-104871.

Experimental Protocols

Farnesyltransferase (FTase) Inhibition Assay

This assay measures the ability of J-104871 to inhibit the activity of farnesyltransferase in vitro. The protocol is based on the methodology described by Yonemoto et al. (1998).

Materials:

-

Enzyme: Partially purified farnesyltransferase from rat brain.

-

Substrates:

-

[3H]Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

-

Inhibitor: J-104871

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM DTT.

-

Scintillation Cocktail

-

Streptavidin-coated Scintillation Proximity Assay (SPA) beads

Procedure:

-

Prepare a reaction mixture containing the assay buffer, rat brain FTase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of J-104871 to the reaction mixture.

-

Initiate the enzymatic reaction by adding [3H]FPP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.2 M EDTA in 50% ethanol).

-

Add streptavidin-coated SPA beads to the reaction mixture and incubate to allow binding to the biotinylated, farnesylated peptide.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the FTase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Farnesyltransferase Inhibition Assay.

Ras Processing Assay in Whole Cells

This assay determines the ability of J-104871 to inhibit the farnesylation of Ras within a cellular context, which is observed as a change in the electrophoretic mobility of the Ras protein.

Materials:

-

Cell Line: H-ras-transformed NIH3T3 cells.

-

Inhibitor: J-104871.

-

Cell Lysis Buffer: RIPA buffer or similar, containing protease inhibitors.

-

Antibodies:

-

Primary antibody: Anti-Ras monoclonal antibody.

-

Secondary antibody: HRP-conjugated anti-mouse IgG.

-

-

SDS-PAGE reagents

-

Western Blotting reagents (membranes, buffers, chemiluminescent substrate).

Procedure:

-

Culture H-ras-transformed NIH3T3 cells to sub-confluency.

-

Treat the cells with varying concentrations of J-104871 for a specified duration (e.g., 24 hours).

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE. Unprocessed (non-farnesylated) Ras migrates slower than the processed (farnesylated) form.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for Ras.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the Ras protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for both processed and unprocessed Ras to determine the IC50 for the inhibition of Ras processing.

Caption: Workflow for the Cellular Ras Processing Assay.

Discussion

The in vitro characterization of J-104871 demonstrates its high potency as a farnesyltransferase inhibitor. The low nanomolar IC50 value in the enzymatic assay highlights its strong affinity for the target enzyme. The competitive inhibition with respect to FPP confirms its mechanism of action. The ability of J-104871 to inhibit Ras processing in a cellular context, albeit at a higher concentration, validates its cell permeability and activity in a more complex biological environment. The modulation of its activity by lovastatin and zaragozic acid further substantiates its FPP-competitive nature within cells. These findings collectively establish J-104871 as a valuable tool for studying the biological roles of farnesylation and as a lead compound for the development of anti-cancer therapeutics targeting the Ras signaling pathway.

References

Early-Stage Research on J-104871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-104871 is a potent and selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of Ras proteins and other cellular signaling molecules. Early-stage research has demonstrated its efficacy in inhibiting Ras farnesylation both in vitro and in cellular models, leading to the suppression of tumor growth in preclinical xenograft models. This technical guide provides a comprehensive overview of the foundational research on J-104871, including its mechanism of action, key quantitative data, and detailed experimental protocols for the core assays used in its initial characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Core Concepts and Mechanism of Action

J-104871 is a novel farnesyltransferase inhibitor that functions in a farnesyl pyrophosphate (FPP)-competitive manner.[1] Farnesylation, the attachment of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif, is a crucial post-translational modification for the proper localization and function of many signaling proteins, most notably the Ras family of small GTPases.[1] By competing with the natural substrate FPP, J-104871 effectively blocks the farnesylation of Ras, preventing its anchoring to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways.

The Ras signaling cascade is a pivotal pathway in regulating cell growth, differentiation, and survival. Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. By inhibiting FTase, J-104871 represents a targeted therapeutic strategy to disrupt this aberrant signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potencies of J-104871 as determined in early-stage research.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | Test System | IC50 Value | FPP Concentration | Reference |

| Rat Brain Farnesyltransferase (FTase) | Enzyme Assay | 3.9 nM | 0.6 µM | [1] |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 Value | Reference |

| Activated H-ras-transformed NIH3T3 cells | Ras Processing Inhibition | 3.1 µM | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome | Reference |

| Nude Mice | Activated H-ras-transformed NIH3T3 | 40-80 mg/kg, i.p., daily | Suppressed tumor growth | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early-stage research of J-104871.

Farnesyltransferase (FTase) Inhibition Assay

This protocol describes the in vitro assay used to determine the inhibitory activity of J-104871 against rat brain FTase.

Materials:

-

Partially purified rat brain farnesyltransferase

-

[3H]Farnesyl pyrophosphate (FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl2, 2 mM dithiothreitol

-

J-104871 or other test compounds

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, rat brain FTase, and the biotinylated Ras peptide substrate.

-

Add varying concentrations of J-104871 or a vehicle control to the reaction mixture.

-

Initiate the enzymatic reaction by adding [3H]FPP (at a final concentration of 0.6 µM).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Capture the biotinylated and [3H]farnesylated peptide on an avidin-coated plate or filter.

-

Wash the plate/filter to remove unincorporated [3H]FPP.

-

Add scintillation cocktail to the wells/filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of J-104871 and determine the IC50 value by non-linear regression analysis.

Inhibition of Ras Processing in Cells (Western Blot)

This protocol outlines the method to assess the ability of J-104871 to inhibit the processing of Ras protein in cultured cells.

Materials:

-

Activated H-ras-transformed NIH3T3 cells

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

J-104871

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody against H-Ras (recognizes both processed and unprocessed forms)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed activated H-ras-transformed NIH3T3 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of J-104871 or a vehicle control for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE. Unprocessed Ras will migrate slower than the processed, farnesylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-H-Ras antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for both processed and unprocessed Ras to determine the percentage of inhibition and calculate the IC50 value.

In Vivo Antitumor Efficacy in a Nude Mouse Xenograft Model

This protocol details the in vivo study to evaluate the antitumor effect of J-104871.

Materials:

-

Female nude mice (e.g., BALB/c nu/nu)

-

Activated H-ras-transformed NIH3T3 cells

-

J-104871

-

Vehicle solution (e.g., saline or a suitable solvent)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of activated H-ras-transformed NIH3T3 cells into the flank of each nude mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer J-104871 (e.g., 40 or 80 mg/kg) or the vehicle control intraperitoneally (i.p.) once daily.

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of J-104871.

Visualizations

Signaling Pathway Diagram

References

Cellular Targets of J-104871: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of J-104871, a potent and specific inhibitor of farnesyltransferase. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Cellular Target: Farnesyltransferase (FTase)

The primary cellular target of J-104871 is protein farnesyltransferase (FTase) , a key enzyme in the post-translational modification of a variety of cellular proteins.[1] FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CaaX" motif of target proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins.

J-104871 acts as a farnesyl pyrophosphate (FPP)-competitive inhibitor of FTase.[1] This means that it competes with the natural substrate, FPP, for binding to the enzyme, thereby preventing the farnesylation of FTase substrates. Notably, J-104871 exhibits high selectivity for FTase over other related enzymes, such as protein geranylgeranyltransferase-I (GGTase-I).[1]

Key Downstream Target: Ras Proteins

Among the most critical substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras). These proteins are central regulators of signal transduction pathways that control cell proliferation, differentiation, and survival. Farnesylation is an absolute requirement for the membrane association and subsequent activation of Ras proteins. By inhibiting FTase, J-104871 effectively blocks Ras processing and prevents its localization to the plasma membrane, thereby inhibiting its signaling functions.[1] The disruption of Ras signaling is a primary mechanism through which J-104871 exerts its anti-proliferative and anti-tumor effects.

Quantitative Data Summary

The inhibitory potency of J-104871 has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data available.

| Parameter | System | Value | Reference |

| IC50 | Rat Brain Farnesyltransferase | 3.9 nM (in the presence of 0.6 µM FPP) | [1] |

| IC50 | Ras Processing in activated H-ras-transformed NIH3T3 cells | 3.1 µM | [1] |

Signaling Pathway Interruption

J-104871's inhibition of Ras farnesylation leads to the downstream blockade of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway . This pathway is a critical cascade that relays extracellular signals to the nucleus to regulate gene expression and is frequently hyperactivated in cancer.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the activity of J-104871 are provided below.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of J-104871 on FTase.

References

Methodological & Application

J 104871: A Urotensin-II Receptor Antagonist for In Vitro Research

Application Notes and Protocols for Cell Culture

Introduction

J 104871 is identified as an antagonist of the urotensin-II receptor (UTR), a G protein-coupled receptor (GPCR).[1][2] The ligand for this receptor, urotensin-II (U-II), is recognized as the most potent vasoconstrictor identified in mammals.[3][4] The U-II/UTR system is implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, cell proliferation, and migration.[1][2][5] In the context of cancer, the U-II/UTR axis has been shown to regulate the growth, motility, and invasion of various cancer cell lines, making it a potential therapeutic target.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, migration, and the underlying signaling pathways.

Data Presentation

| Compound | Target | Assay | IC50/Ki | Cell Line |

| Palosuran | Urotensin-II Receptor | Radioligand Binding | IC50: 3.6 nM | CHO cells expressing human recombinant UTR |

| Urotensin-II receptor antagonist-1 | Urotensin-II Receptor | Radioligand Binding | Ki: 16 nM | HEK293 cells expressing human recombinant UTR |

| SB-710411 | Urotensin-II Receptor | Functional Assay (Aortic Contraction) | - | Rat |

| Urantide | Urotensin-II Receptor | Functional Assay (Aortic Contraction) | pKB: 8.3 | Rat |

Signaling Pathway

Activation of the urotensin-II receptor by its ligand, urotensin-II, triggers a cascade of intracellular signaling events.[6][7] As a Gq protein-coupled receptor, its activation primarily stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[7][8] Downstream of these initial events, the U-II/UTR system has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and migration, including the Mitogen-Activated Protein Kinase (MAPK) cascades (such as ERK1/2 and p38) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[6] this compound, as a UTR antagonist, is expected to inhibit these downstream signaling events upon stimulation with urotensin-II.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and metabolic activity of cultured cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Urotensin-II (as a stimulant, if investigating competitive antagonism)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. If investigating competitive antagonism, also prepare solutions of urotensin-II.

-

Remove the culture medium from the wells and replace it with 100 µL of the prepared drug solutions. Include appropriate controls: vehicle control (medium with DMSO), positive control (a known cytotoxic agent), and untreated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This protocol measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.

Materials:

-

Cell line of interest

-

Transwell inserts (e.g., 8 µm pore size for most cancer cells) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Urotensin-II (as a chemoattractant or co-treatment)

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal Violet solution (for staining)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubate for 18-24 hours.

-

Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add 600 µL of complete medium (chemoattractant). In some wells, add urotensin-II to the lower chamber to specifically assess its role as a chemoattractant.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-treat the cell suspension with various concentrations of this compound for 30 minutes.

-

Add 100 µL of the cell suspension (containing 10,000 cells) to the upper chamber of each transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 12-24 hours, this may need to be optimized for your cell line).

-

Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove non-migrated cells.

-

Fixing and Staining: Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells by immersing the inserts in Crystal Violet solution for 15 minutes.

-

Washing and Visualization: Gently wash the inserts in water to remove excess stain. Allow the inserts to air dry.

-

Cell Counting: Using a microscope, count the number of migrated cells in several random fields of view for each insert.

-

Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Compare the migration in this compound-treated groups to the control group.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. phoenixpeptide.com [phoenixpeptide.com]

- 4. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

- 5. Enhancement of vascular smooth muscle cell migration by urotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

The Use of J 104871 in Animal Models: Application Notes and Protocols

Initial investigations into "J 104871" have revealed no publicly available scientific data or literature identifying it as a research compound, pharmaceutical agent, or any other substance used in experimental animal models. Searches across multiple scientific and patent databases for "this compound" and its potential variations did not yield any relevant results describing its mechanism of action, pharmacological properties, or established protocols for its use in a research setting.

The designation "this compound" may represent an internal compound code used by a specific research institution or company that has not been disclosed in public forums. It is also possible that this identifier is a misnomer or an incorrect transcription of another compound's name.

Without any foundational information on the nature of this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The creation of such a document requires, at a minimum, knowledge of the compound's biological target, its expected physiological effects, and any preliminary data on its safety and efficacy.

For researchers, scientists, and drug development professionals interested in utilizing a novel compound in animal models, the following general workflow and considerations are recommended. This generalized protocol can be adapted once the specific properties of a compound like this compound are identified.

General Workflow for a Novel Compound in Animal Models

Caption: A generalized workflow for the preclinical evaluation of a novel compound in animal models.

Detailed Methodologies for Key Experiments

Should information regarding this compound become available, the following experimental protocols would be essential for its characterization and evaluation in animal models.

Table 1: Key Preclinical Experiments for a Novel Compound

| Experiment | Objective | Key Parameters to Measure |

| In Vitro Target Engagement | To confirm the compound interacts with its intended biological target. | Binding affinity (Kd), IC50/EC50 values. |

| Cell-Based Assays | To determine the compound's functional effect in a cellular context. | Downstream signaling modulation, cell viability, apoptosis. |

| Pharmacokinetic (PK) Studies | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Cmax, Tmax, AUC, half-life (t1/2), bioavailability. |

| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Clinical observations, body weight changes, mortality. |

| Efficacy Studies | To evaluate the therapeutic effect of the compound in a relevant disease model. | Disease-specific endpoints (e.g., tumor volume, behavioral scores). |

Signaling Pathway Analysis

Once the molecular target of a compound is identified, its effect on cellular signaling pathways can be visualized. For example, if this compound were an inhibitor of the MEK/ERK pathway, a diagram could be generated as follows:

Caption: A hypothetical signaling pathway for this compound as a MEK inhibitor.

Application Notes and Protocols for J 104871 Administration in Mice

Note to Researchers: Extensive literature searches did not yield specific data for a compound designated "J 104871." The following application notes and protocols are provided as a comprehensive template for researchers and drug development professionals. This document outlines the critical information and experimental procedures required when establishing dosage and administration protocols for a novel compound in a murine model. The quantitative data presented are placeholders and should be replaced with experimentally determined values.

Compound Information

| Parameter | Data |

| Compound Name | This compound |

| Target(s) | [Specify molecular target(s)] |

| Vehicle | [e.g., Saline, DMSO, PBS, etc.] |

| Storage Conditions | [e.g., -20°C, Room Temperature, etc.] |

Dosage and Administration Summary in Mice

The appropriate dosage and administration route for a novel compound are critical for efficacy and safety assessment. The following table summarizes potential routes and corresponding dosage ranges that should be determined during dose-finding studies.

| Administration Route | Dosage Range (mg/kg) | Injection Volume (µL/g) | Frequency | Notes |

| Intravenous (IV) | [e.g., 1 - 10] | [e.g., 5] | [e.g., Once daily] | Rapid systemic exposure. Typically via tail vein. |

| Intraperitoneal (IP) | [e.g., 5 - 50] | [e.g., 10] | [e.g., Once daily] | Slower absorption than IV, common for systemic delivery. |

| Subcutaneous (SC) | [e.g., 10 - 100] | [e.g., 10] | [e.g., Once daily] | Slowest parenteral absorption rate. |

| Oral (PO) | [e.g., 20 - 200] | [e.g., 10] | [e.g., Twice daily] | Administration by gavage; considers bioavailability. |

Experimental Protocols

Preparation of Dosing Solution

Objective: To prepare a sterile and stable solution of this compound for administration.

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (if required for dissolution)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Add the appropriate volume of the chosen vehicle to achieve the desired stock concentration.

-

Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile tube.

-

Prepare serial dilutions from the stock solution to achieve the final desired concentrations for dosing.

-

Store the prepared solutions as per the compound's stability data.

Animal Handling and Restraint

Objective: To safely restrain the mouse for accurate and stress-minimized compound administration.

Procedure:

-

Acclimatize mice to the experimental environment to reduce stress.

-

For injections, grasp the mouse by the loose skin at the scruff of the neck to immobilize the head and body.

-

Ensure a firm but gentle grip to prevent injury to the animal.

-

Position the mouse appropriately for the chosen administration route (e.g., for IP injection, tilt the mouse slightly head-down).

Administration Procedures

Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a suitable restraint device.

-

Swab the tail with an alcohol wipe.

-

Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins, parallel to the vein.

-

Slowly inject the dosing solution. Resistance or swelling indicates an unsuccessful injection.

-

Withdraw the needle and apply gentle pressure to the injection site.

Intraperitoneal (IP) Injection:

-

Restrain the mouse with its head tilted downwards.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the solution slowly.

Subcutaneous (SC) Injection:

-

Lift a fold of skin between the shoulder blades (scruff).

-

Insert a 25-27 gauge needle into the base of the tented skin.

-

Aspirate to check for blood.

-

Inject the solution to form a small bolus under the skin.

Oral (PO) Gavage:

-

Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.

-

Use a proper-sized, ball-tipped gavage needle.

-

Gently insert the needle into the mouth and advance it along the roof of the mouth into the esophagus.

-

Administer the solution slowly to prevent regurgitation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical signaling pathway of this compound.

Caption: General experimental workflow for in-vivo studies.

Application Notes and Protocols: Preparation of Research Compounds for In Vitro Assays

Introduction

The successful execution of in vitro assays is critically dependent on the proper preparation and handling of test compounds. Ensuring accurate and consistent results requires careful consideration of a compound's solubility, the preparation of stable stock solutions, and the appropriate dilution into assay media. These application notes provide a general framework and detailed protocols for the preparation of research compounds for use in a variety of in vitro cell-based assays.

Note: The compound identifier "J 104871" provided in the topic does not correspond to a known chemical entity in publicly available scientific databases. The search results for this identifier consistently refer to an industrial equipment part number. Therefore, the following protocols and data are presented as a general template. Researchers should substitute the specific properties of their compound of interest to ensure accuracy.

Data Presentation: Solubility of Research Compounds

The solubility of a test compound is a crucial parameter that dictates how it can be formulated for in vitro studies. It is essential to determine the solubility in commonly used solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of organic molecules.[1] However, the final concentration of DMSO in the cell culture medium should be carefully controlled, as it can have toxic effects on cells at higher concentrations.

A summary of typical solubility data for a research compound is presented in the table below. Researchers must determine this data for their specific compound of interest.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) at Max Solubility | Notes |

| DMSO | Data not available | Data not available | Prepare high-concentration stock solutions. Final DMSO in assay should typically be ≤0.5%.[2] |

| Ethanol | Data not available | Data not available | May be used as a co-solvent. Can be volatile and may have effects on cells. |

| PBS (pH 7.4) | Data not available | Data not available | Aqueous solubility is often low for organic compounds.[1][3] |

| Cell Culture Media | Data not available | Data not available | Final working concentration solubility is critical to avoid precipitation in the assay. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of a research compound in DMSO.

Materials:

-

Research compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Determine the required mass: Calculate the mass of the compound needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

-

Weigh the compound: Accurately weigh the calculated mass of the compound powder using an analytical balance in a sterile environment.

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

-